
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H25N5O2 and its molecular weight is 343.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Enzyme Inhibitory Activities
Research on compounds with structural similarities to 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)propan-1-one has shown promising antibacterial efficacies and enzyme inhibitory activities. For example, derivatives incorporating pyrazole and piperazine moieties have demonstrated potent antibacterial effects against strains like E. coli, S. aureus, and S. mutans. Specifically, certain bis(pyrazole) compounds exhibit superior biofilm inhibition activities compared to standard treatments like Ciprofloxacin, showcasing their potential in addressing bacterial resistance issues. These compounds also show notable inhibitory activities against MRSA and VRE strains, as well as significant MurB enzyme inhibition, which is crucial for bacterial cell wall biosynthesis (Mekky & Sanad, 2020).
Antioxidant and Anticancer Activities
Fused heterocyclic systems, including pyrazolopyranopyrimidinones and pyrazolopyranopyrimidines, have been synthesized to explore their chemical and pharmacological activities. These compounds exhibit considerable antioxidant and anticancer activities, indicating their potential as therapeutic agents in treating various cancers and managing oxidative stress-related disorders (Mahmoud, El-Bordany, & Elsayed, 2017).
Structural and Molecular Studies
Structural and molecular investigations of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been conducted to understand their intermolecular interactions and electronic properties better. Such studies facilitate the design of molecules with specific biological activities, paving the way for developing new drugs with enhanced efficacy and reduced side effects (Shawish et al., 2021).
Antimicrobial and Antifungal Evaluation
The synthesis of new pyridine derivatives, including pyridine-2(1H)-thiones and nicotinamides, has been explored for their antimicrobial and antifungal activities. These studies contribute to the discovery of new therapeutic agents capable of combating resistant microbial strains, offering alternatives to existing antimicrobial and antifungal treatments (Othman, 2013).
properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-12-6-8-17(22-19-12)25-15-5-4-10-23(11-15)18(24)9-7-16-13(2)20-21-14(16)3/h6,8,15H,4-5,7,9-11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEUBGDTOZAKKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CCC3=C(NN=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.2.0]hept-6-ene-6-carboxylic acid](/img/structure/B2510333.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-fluorophenyl)methanone](/img/structure/B2510339.png)
![ethyl 2-(2-((4-(4-bromophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2510342.png)
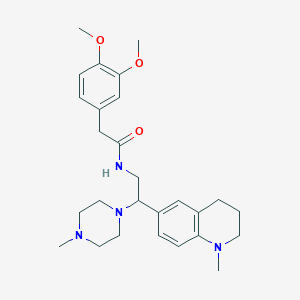
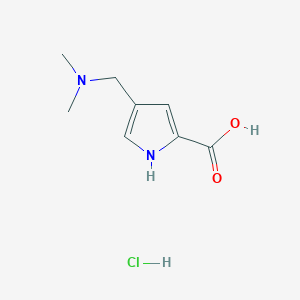

![Racemic-(1R,5S,7S)-6-Tert-Butyl 7-Ethyl 3,6-Diazabicyclo[3.2.1]Octane-6,7-Dicarboxylate](/img/structure/B2510346.png)
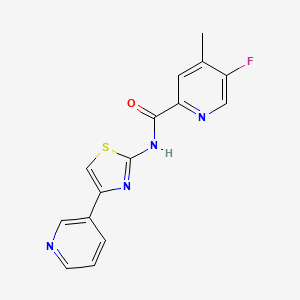
![(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2510349.png)

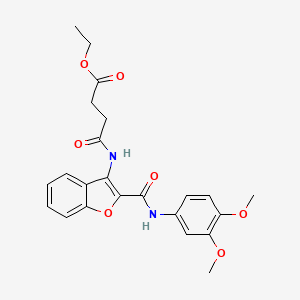
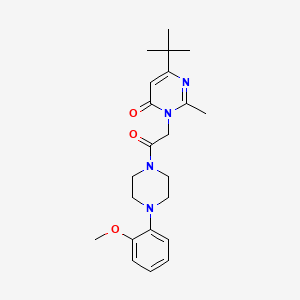
![N-cyclohexyl-3-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2510354.png)
![4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2510355.png)